

Discovery and history of 5-Aminoresorcinol and its salts

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Compound of Interest

Compound Name: 5-Aminobenzene-1,3-diol hydrochloride

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5-Aminoresorcinol and its Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoresorcinol, also known as 5-amino-1,3-benzenediol or 3,5-dihydroxyaniline, is a chemical compound of interest in various scientific fields, including synthetic chemistry and materials science. While not as extensively studied for its biological activity as other resorcinol derivatives, its structural similarity to biologically active phenols warrants investigation. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of 5-Aminoresorcinol and its salts, with a focus on data relevant to research and development.

Introduction

5-Aminoresorcinol is an aromatic amine and a derivative of resorcinol (1,3-dihydroxybenzene). Its chemical structure, featuring both hydroxyl and amino functional groups, makes it a versatile intermediate in organic synthesis. While its primary applications have been in the chemical industry, its potential role in drug development as a scaffold or intermediate is an area of emerging interest.

Discovery and History

The precise date and discoverer of 5-Aminoresorcinol are not well-documented in easily accessible historical records. Early research on aromatic amines and phenols in the 19th and early 20th centuries likely led to its synthesis. One of its synonyms, "Phloramine," suggests a historical connection to phloroglucinol (1,3,5-trihydroxybenzene), a structurally related compound. The synthesis of amino-substituted phenols was an active area of research in classical organic chemistry. Typically, such compounds were prepared by the reduction of the corresponding nitro-phenols. The historical synthesis of 5-Aminoresorcinol would have likely followed the nitration of resorcinol, followed by reduction of the resulting 5-nitroresorcinol.

Physicochemical Properties

5-Aminoresorcinol is a solid at room temperature. Its properties are influenced by the presence of both acidic hydroxyl groups and a basic amino group, allowing it to form salts with both acids and bases.

Property	Value	Source
Molecular Formula	C ₆ H ₇ NO ₂	[1] [2]
Molecular Weight	125.13 g/mol	[1]
CAS Number	20734-67-2	[1] [2]
Predicted Boiling Point	341.9 ± 12.0 °C	[3]
Predicted Density	1.412 ± 0.06 g/cm ³	[3]
Predicted pKa	9.50 ± 0.10	[2]

Synthesis and Experimental Protocols

The most common and established method for the synthesis of 5-Aminoresorcinol is the reduction of 5-nitroresorcinol.

Synthesis of 5-Nitroresorcinol (Precursor)

The nitration of resorcinol can yield various isomers. To favor the formation of 4-nitro and subsequently dinitro derivatives, specific reaction conditions are necessary. The direct selective synthesis of 5-nitroresorcinol is less common; it is often produced as part of a mixture. However, processes for preparing dinitroresorcinol, which can be selectively reduced, are documented. For instance, 4,6-dinitroresorcinol can be prepared by reacting resorcinol with concentrated nitric acid that is substantially free of nitric acid suboxides at low temperatures (-15 to -21 °C).^[4]

Reduction of 5-Nitroresorcinol to 5-Aminoresorcinol

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a widely used and efficient method.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitroresorcinol

- Materials: 5-nitroresorcinol, Ethanol (or other suitable solvent), Palladium on carbon (Pd/C) catalyst (5-10% w/w), Hydrogen gas (H₂), Inert gas (Nitrogen or Argon).
- Apparatus: A hydrogenation apparatus (e.g., Parr hydrogenator or a flask equipped with a balloon filled with hydrogen), magnetic stirrer, filtration apparatus.
- Procedure:
 - In a suitable reaction vessel, dissolve 5-nitroresorcinol in ethanol.
 - Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.
 - Purge the reaction vessel with an inert gas (e.g., nitrogen) to remove air.
 - Introduce hydrogen gas into the vessel, either from a cylinder to a desired pressure (e.g., 1-4 atm) or by using a hydrogen-filled balloon for atmospheric pressure hydrogenation.
 - Stir the reaction mixture vigorously at room temperature.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

- Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Wash the filter cake with a small amount of ethanol.
- Evaporate the solvent from the filtrate under reduced pressure to obtain crude 5-Aminoresorcinol.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Caption: General synthesis workflow for 5-Aminoresorcinol and its salts.

Salts of 5-Aminoresorcinol

The presence of the basic amino group allows 5-Aminoresorcinol to readily form salts with various acids. The hydrochloride and sulfate salts are common forms for improving the stability and solubility of amines.

Preparation of 5-Aminoresorcinol Hydrochloride

Experimental Protocol:

- Materials: 5-Aminoresorcinol, Concentrated hydrochloric acid (HCl), Diethyl ether or other suitable non-polar solvent.
- Apparatus: Beaker or flask, magnetic stirrer, ice bath, filtration apparatus.
- Procedure:
 - Dissolve the crude or purified 5-Aminoresorcinol in a minimal amount of a suitable solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether).
 - Cool the solution in an ice bath.

- Slowly add a slight stoichiometric excess of concentrated hydrochloric acid dropwise with stirring.
- A precipitate of 5-Aminoresorcinol hydrochloride should form.
- Continue stirring in the ice bath for a short period to ensure complete precipitation.
- Collect the solid salt by vacuum filtration.
- Wash the salt with a small amount of cold diethyl ether to remove any unreacted starting material and excess acid.
- Dry the salt under vacuum.

Properties of Aminoresorcinol Salts

Detailed quantitative data for the salts of 5-Aminoresorcinol are not readily available in the literature. However, by analogy to the isomeric 4-Aminoresorcinol hydrochloride, the following properties can be expected.

Property	Expected Value/Characteristic (by analogy to 4-Aminoresorcinol HCl)	Source
Appearance	Crystalline solid	[5]
Solubility	Higher water solubility compared to the free base	[5]
Melting Point	Likely to decompose at a high temperature (e.g., >200 °C)	[6]

Biological Activity and Potential Applications in Drug Development

The biological activity of 5-Aminoresorcinol itself has not been extensively investigated. However, the broader class of resorcinol derivatives exhibits a wide range of biological effects,

suggesting potential areas for future research.

Resorcinol-containing compounds are known to interact with various biological targets. For instance, certain resorcinol derivatives are inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.^[7] The structurally similar 2-Aminoresorcinol has been identified as a potent inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion.^[8] Furthermore, some resorcinol derivatives have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory cascade.^[9]

Given these activities within the resorcinol class, 5-Aminoresorcinol could serve as a valuable scaffold or starting material for the synthesis of novel therapeutic agents. Its functional groups provide handles for chemical modification to explore structure-activity relationships and develop compounds with specific biological profiles.

Signaling Pathways:

Currently, there is no specific, well-defined signaling pathway in which 5-Aminoresorcinol has been demonstrated to play a direct role. The general biological activities observed for related resorcinols, such as enzyme inhibition, do not in themselves constitute a signaling pathway. Further research is required to determine if 5-Aminoresorcinol or its derivatives interact with specific cellular receptors or modulate intracellular signaling cascades.

Conclusion

5-Aminoresorcinol is a chemical compound with a straightforward synthesis, primarily through the reduction of its nitro precursor. While its history is not prominently documented, its utility as a chemical intermediate is clear. The physicochemical properties of the free base and the anticipated properties of its salts make it a subject of interest for further study. Although direct evidence of its involvement in specific biological signaling pathways is currently lacking, the known activities of related resorcinol derivatives suggest that 5-Aminoresorcinol holds potential as a building block in the design and development of new bioactive molecules. This guide provides a foundation for researchers and professionals in the field to understand and further explore the chemistry and potential applications of this compound.

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